Tetrahydropalmatine hydrochloride

Dopamine Receptors Binding Affinity Human Tissue

Pain point: Non-selective dopamine antagonists and free-base alkaloid formulations yield irreproducible pharmacokinetic and functional data. Tetrahydropalmatine hydrochloride (CAS 6024-85-7) resolves these challenges: • Defined D1/D2 affinity ratio-Ki(D1)=0.42 µM, Ki(D2)=0.77 µM in human putamen membranes; 12.8-fold lower D2 affinity vs. chlorpromazine. • Racemic DL-THP delivers dual pharmacology: D1/D2 antagonism (L-isomer) plus dopamine depletion (D-isomer) for complex behavioral models. • HCl salt form: 4 mg/mL aqueous solubility for parenteral dosing; 25 mg/mL in DMSO for cell-based assays; lyophilized powder stable 36 months at -20°C.

Molecular Formula C21H26ClNO4
Molecular Weight 391.9 g/mol
CAS No. 6024-85-7
Cat. No. B050755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydropalmatine hydrochloride
CAS6024-85-7
Synonyms(±)-5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-6H-Dibenzo[a,g]quinolizine Hydrochloride;  (±)- 2,3,9,10-Tetramethoxyberbine Hydrochloride;  2,3,9,10-Tetramethoxy-DL-berbine ;  (R,S)-Tetrahydropalmatine Hydrochloride;  (±)-Corydalis B Hydrochloride;  (±)-
Molecular FormulaC21H26ClNO4
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl
InChIInChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H
InChIKeyMGSZZQQRTPWMEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydropalmatine Hydrochloride: Dopamine Antagonist Alkaloid for CNS Research


Tetrahydropalmatine (THP) hydrochloride is a tetrahydroprotoberberine isoquinoline alkaloid, commonly derived from Corydalis and Stephania species . It is supplied as a hydrochloride salt to enhance aqueous solubility and formulation stability for in vitro and in vivo research applications . Pharmacologically, THP acts primarily as an antagonist at dopamine D1 and D2 receptors, with additional inhibitory effects on voltage-gated calcium channels . This profile distinguishes it from structurally related but functionally divergent alkaloids such as palmatine and berberine, and its racemic nature presents distinct pharmacokinetic and pharmacodynamic properties compared to its isolated enantiomers, making it a critical tool for specific mechanistic studies [1].

Mechanism

Dopamine D1/D2 receptor antagonist study context; reported selectivity profile supports CNS pathway interrogation.

Enantiomer

Racemic (DL-THP) hydrochloride form combines L-THP antagonism with D-THP depletion mechanisms, enabling dual-mechanism research.

Formulation

Hydrochloride salt ensures aqueous solubility and formulation stability for in vitro and in vivo assay compatibility.

Tetrahydropalmatine Hydrochloride vs. Palmatine, Berberine, and L-THP


Substituting tetrahydropalmatine hydrochloride with in-class analogs like palmatine, berberine, or the isolated enantiomer L-THP is scientifically invalid due to fundamental differences in molecular targets, intrinsic potency, and in vivo disposition. While palmatine and berberine share the same protoberberine core structure, they are quaternary ammonium salts with distinct cellular permeability and receptor binding profiles [1]. Crucially, the racemic mixture (DL-THP) used in the hydrochloride salt form exhibits unique pharmacokinetic behavior compared to its more potent L-enantiomer, with the D-isomer acting as a dopamine depletor rather than a receptor antagonist, leading to divergent pharmacological outcomes [2]. The following evidence guide details these quantifiable differences, confirming that precise chemical identity—down to the salt form—is required for reproducible and interpretable experimental results [3].

Target Compound
DL-THP Hydrochloride

Tertiary amine alkaloid with dual enantiomer mechanisms. Aqueous soluble salt.

Substitution Risk
Palmatine / Berberine

Quaternary ammonium analogs. Receptor binding and cellular permeability profiles differ significantly from tertiary THP.

Target Compound
DL-THP Hydrochloride

Racemic mixture of L-THP and D-THP. Dual mechanism: antagonism and depletion.

Substitution Risk
Isolated L-THP Enantiomer

Pure receptor antagonist. Pharmacodynamic profile may shift without D-THP depletion component.

Target Compound
DL-THP Hydrochloride

Hydrochloride salt. Achieves 4 mg/mL in water. Compatible with biological assays.

Substitution Risk
THP Free Base

Insoluble in aqueous buffers. Precipitation risk limits assay reproducibility and in vivo exposure consistency.

Procurement Evidence: Differentiating Tetrahydropalmatine Hydrochloride from Key Comparators


D1/D2 Receptor Affinity vs. Chlorpromazine in Human Putamen

In a direct head-to-head comparison using human putamen membranes, racemic tetrahydropalmatine exhibited a 12.8-fold lower affinity for the D2 receptor than chlorpromazine, while its D1 affinity was comparable [1]. This differential D2/D1 selectivity profile is a defining feature that distinguishes it from the classic antipsychotic chlorpromazine, which is a more potent and balanced D1/D2 antagonist.

D1/D2 Affinity vs. Chlorpromazine
Head-to-head
Ki(D1)=0.42µM; Ki(D2)=0.77µM
12.8x lower D2 affinity than comparator
Supports D1-biased pathway interpretation context
Human putamen membranes. Defined selectivity ratio informs target engagement review.
Dopamine Receptors Binding Affinity Human Tissue

Enantiomer-Specific Dopamine Activity: L-THP Antagonism vs. D-THP Depletion

A study directly comparing the two enantiomers of THP found that only L-THP acts as a dopamine receptor antagonist, binding to DA receptors with a Ki of 0.2 µM [1]. In contrast, D-THP showed no receptor binding affinity at concentrations up to 1000 µM [1]. Functionally, L-THP increased DOPA levels in rat striatum by 49-282% at doses of 2.5-10 mg/kg, indicative of presynaptic receptor blockade, whereas D-THP primarily functioned as a dopamine depletor, reducing DA levels by 80% at 100 mg/kg [1]. This confirms that the racemic mixture (DL-THP) in tetrahydropalmatine hydrochloride combines two distinct pharmacological mechanisms, a property not found in the isolated L-enantiomer.

Enantiomer Mechanism Divergence
Head-to-head
L-THP: Antagonist (Ki=0.2µM)
D-THP: Depletor (Ki > 1000µM)
Dual mechanism probe context for racemate
Rat striatal assays confirm divergent L- vs. D-isomer pharmacologies.
Enantiomers Dopamine System Mechanism of Action

Bioavailability of Hydrochloride Salt vs. Free Base and Enantiomer Ratios

The hydrochloride salt formulation significantly enhances the bioavailability of tetrahydropalmatine. In a cross-study comparison, the Cmax and AUC of THP were substantially higher when administered as a hydrochloride (CDAs-SFE/HCl) compared to a supercritical fluid extract (CDAs-SFE) [1]. Furthermore, the pharmacokinetics of the racemic mixture are stereoselective; after an oral dose of rac-THP, the plasma Cmax ratio of the L- to D-enantiomer was 2.91, and the AUC ratio was 2.84, indicating preferential absorption or reduced clearance of the active L-enantiomer [2].

Salt Bioavailability Advantage
Formulation-context
L/D Cmax ratio = 2.91
Hydrochloride Cmax/AUC significantly higher vs. extract
Supports formulation-dependent exposure review
Rat oral PK. Stereoselective absorption profile impacts exposure modeling.
Pharmacokinetics Bioavailability Formulation

Aqueous Solubility and Stability: Hydrochloride Salt vs. Free Base

Tetrahydropalmatine free base is practically insoluble in water and ethanol, limiting its use in many standard biological assays . The hydrochloride salt dramatically improves water solubility, achieving concentrations up to 4 mg/mL in water with ultrasonication and warming . In DMSO, the hydrochloride salt achieves high solubility (e.g., 25 mg/mL), enabling the preparation of concentrated stock solutions for in vitro work . Storage recommendations for the lyophilized hydrochloride salt at -20°C ensure stability for up to 36 months, providing a reliable shelf life for research use [1].

Aqueous Solubility Contrast
Formulation-context
Hydrochloride: 4 mg/mL in H2O
Free Base: Insoluble in water
Aqueous assay compatibility confirmation
Solubility measured with ultrasonication/warming. DMSO solubility is 25 mg/mL for salt.
Solubility Formulation In Vitro Assays

Validated Research Applications for Tetrahydropalmatine Hydrochloride


Dopamine D1/D2 Receptor Antagonism with Differentiated Affinity

Utilize tetrahydropalmatine hydrochloride when a dopamine antagonist with a specific D1/D2 affinity ratio is required. Direct evidence from human putamen membranes confirms a Ki(D1) of 0.42 µM and a Ki(D2) of 0.77 µM, providing a 12.8-fold lower D2 affinity compared to the classic antipsychotic chlorpromazine [1]. This defined selectivity profile, distinct from chlorpromazine, makes it a valuable tool for probing D1-mediated pathways with less interference from D2 receptor blockade.

Dual Mechanisms: Dopamine Antagonism and Depletion

The racemic nature of tetrahydropalmatine hydrochloride provides a unique tool for studying the combined effects of dopamine receptor antagonism (conferred by L-THP) and dopamine depletion (conferred by D-THP) [2]. Unlike studies using the pure L-enantiomer, which is solely an antagonist, the racemic mixture allows for investigation of how these two distinct mechanisms interact in complex physiological and behavioral models, such as pain and addiction.

Aqueous Formulation for Preclinical Pharmacokinetic Studies

The hydrochloride salt is the preferred form for any preclinical study requiring oral or parenteral administration. Its enhanced aqueous solubility (4 mg/mL in water) compared to the water-insoluble free base is critical for preparing dosing solutions . Furthermore, its validated use in comparative pharmacokinetic studies confirms its superior bioavailability over free-base extracts, ensuring that consistent and quantifiable plasma concentrations can be achieved for robust PK/PD analysis [3].

High DMSO Solubility and Stock Stability for In Vitro Assays

For cell-based assays, the hydrochloride salt offers superior handling properties. It achieves a DMSO solubility of 25 mg/mL, which is significantly higher than the free base, allowing for the preparation of concentrated, stable stock solutions . This high solubility and the documented stability of the lyophilized powder for up to 36 months at -20°C minimize solvent artifacts and ensure reliable, reproducible results across long-term experiments [4].

Application
Selection Property
Validation Focus
D1/D2 Signaling Studies
Differential D2/D1 Affinity Ratio
Pathway-specific response interpretation
CNS Mechanistic & Behavioral Models
Racemic (DL) Dual Antagonist/Depletor Probe
Enantiomer-specific endpoint monitoring
In Vivo & In Vitro Bioassays
Aqueous Soluble Hydrochloride Formulation
Consistent dosing solution preparation & exposure review
High-Throughput/Cell-Based Screening
High DMSO Solubility & Stock Stability
Assay reproducibility & long-term storage stability

Technical Documentation Hub

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35 linked technical documents
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